12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl-
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Overview
Description
12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- is a complex organic compound with the molecular formula C23H15N3O2. This compound is part of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- undergoes various chemical reactions, including:
Scientific Research Applications
12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- can be compared with other quinazoline derivatives, such as:
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-: This compound has similar structural features but different substituents, leading to distinct biological activities.
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(2,4-dichlorophenyl)-12-oxo-: This derivative also shares the quinazoline core but has different halogen substitutions, affecting its chemical reactivity and applications.
These comparisons highlight the uniqueness of 12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- in terms of its specific substituents and resulting properties.
Properties
CAS No. |
137522-68-0 |
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Molecular Formula |
C23H15N3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
12-oxo-N-phenylquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C23H15N3O2/c27-22(24-15-8-2-1-3-9-15)18-14-21-25-19-12-6-4-11-17(19)23(28)26(21)20-13-7-5-10-16(18)20/h1-14H,(H,24,27) |
InChI Key |
ONPMMWWDXNWCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C52 |
Origin of Product |
United States |
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